![molecular formula C9H16Cl2N2 B1144353 2-(5-Ethylpyridin-2-YL)ethanamine CAS No. 17624-15-6](/img/structure/B1144353.png)
2-(5-Ethylpyridin-2-YL)ethanamine
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Overview
Description
“2-(5-Ethylpyridin-2-YL)ethanamine” is a chemical compound with the molecular weight of 136.2 . It is also known as “(5-ethylpyridin-2-yl)methanamine” and has the InChI code "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" .
Synthesis Analysis
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles . It has been used in the synthesis of chalcones and pyrimidines . An efficient process for its synthesis involves solvent-free reaction and recycling of the starting material 5-Ethyl-2-picoline .Molecular Structure Analysis
The molecular structure of “2-(5-Ethylpyridin-2-YL)ethanamine” can be represented by the InChI code "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" . This indicates that the compound has 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of chalcones and pyrimidines . The reaction variables have been optimized in solvent-free conditions to improve the yield .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 136.2 and an InChI code of "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" .Scientific Research Applications
Crystallography and Structural Analysis
2-(5-Ethylpyridin-2-YL)ethanamine has been utilized in crystallography to determine the structure of complex molecules. The crystal structure of compounds related to this amine has been elucidated, providing insights into molecular conformations and interactions .
Synthesis of Anti-Inflammatory Agents
This compound serves as a precursor in the synthesis of anti-inflammatory agents. It has been used in the formation of naproxen derivatives, which are potent non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives inhibit cyclooxygenase enzymes, offering therapeutic potential for inflammation-related conditions .
Development of Antidiabetic Drugs
As a key intermediate, 2-(5-Ethylpyridin-2-YL)ethanamine is instrumental in the synthesis of antidiabetic drugs like pioglitazone. Pioglitazone is a significant medication used to treat type 2 diabetes by improving insulin sensitivity .
Creation of Novel Heterocycles
The versatility of 2-(5-Ethylpyridin-2-YL)ethanamine allows for its use in generating a variety of biologically active novel heterocycles. These heterocycles have potential applications in pharmaceuticals, acting as building blocks for various therapeutic agents .
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Future Directions
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles , suggesting potential applications in the development of new drugs. An improved and scalable process for its synthesis has been developed, which could facilitate its use in large-scale industrial applications .
properties
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVSZXZNPMDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylpyridin-2-YL)ethanamine |
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